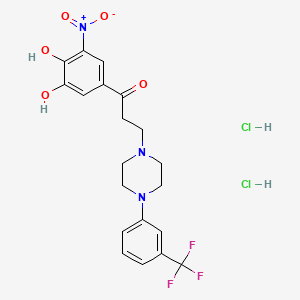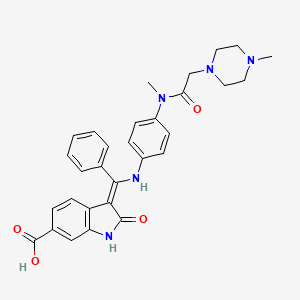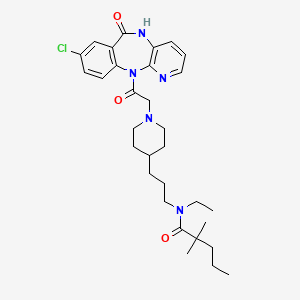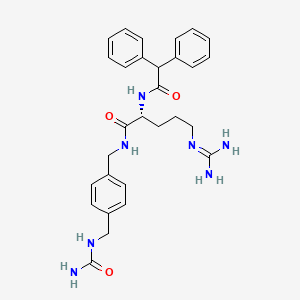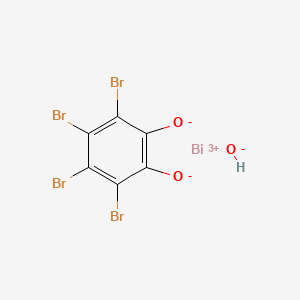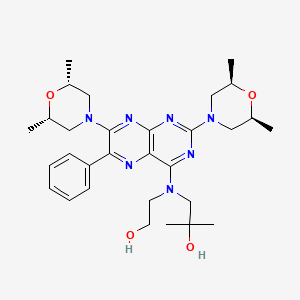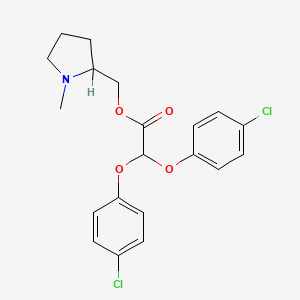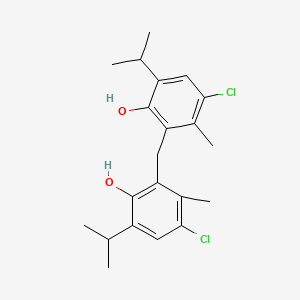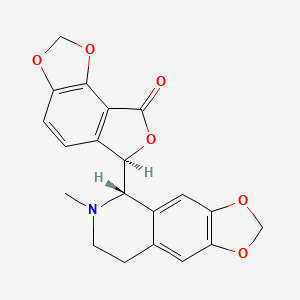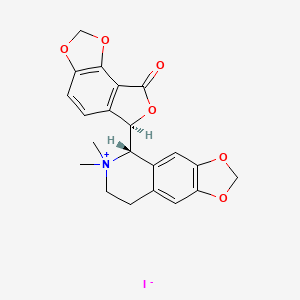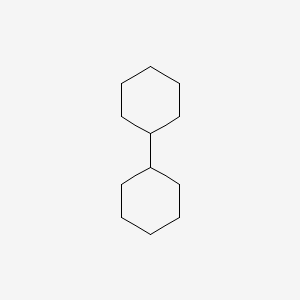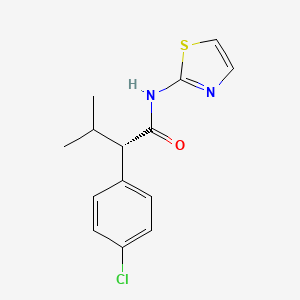
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
概览
描述
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups, would also be noted.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity/basicity, reactivity, and stability).科研应用
Antimicrobial and Cytotoxic Activities
- Research has demonstrated that certain thiazole derivatives, including those related to your compound of interest, exhibit significant antimicrobial activity. One study reported that derivatives such as 2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide displayed notable effects against C. parapsilosis and C. glabrata. Additionally, these compounds were tested for cytotoxic activity against various human cancer cells, including HL-60 human leukemia cells and THP-1 human monocytic leukemia cells, indicating their potential as anticancer agents (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Structural Characterization
- Another study focused on the structural characterization of similar compounds. For example, compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole were synthesized and analyzed using single crystal diffraction, demonstrating their structural properties and potential for further biological applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Agents
- A study in 2017 highlighted the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, demonstrating their potent anticancer activities. These compounds, including variants of the primary compound of interest, were evaluated in vitro against Hepatocellular carcinoma cell line (HepG-2), showing promising results as anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
CDK2 Inhibitors
- In the field of cancer research, derivatives of thiazole have been explored as CDK2 inhibitors. A study identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as active in high throughput screening for CDK2 inhibitors, a crucial target in cancer therapy. This highlights the potential therapeutic application of these compounds in oncology (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).
GPCR Activation
- Research has also indicated that some derivatives function as activators for G protein-coupled receptors (GPCRs). A particular study identified 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) as a sequential activator of the free fatty acid receptor 2, providing insights into dynamic agonism and GPCR modulation. This illustrates the compound's role in cell signaling and potential therapeutic applications (Grundmann, Tikhonova, Hudson, Smith, Mohr, Ulven, Milligan, Kenakin, & Kostenis, 2016).
Antimicrobial Activity
- Another study focused on the synthesis and antimicrobial evaluation of novel two-amino-4-(4-chlorophenyl) thiazole derivatives. These compounds exhibited moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species, underscoring their potential in antimicrobial therapy (Kubba & Rahim, 2018).
Antitumor Screening
- A research in 2020 developed a series of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, showing moderate antitumor activity against various malignant tumor cells. This signifies the compound's potential use in the development of novel cancer therapies (Horishny & Matiychuk, 2020).
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including its toxicity, flammability, or environmental impact. Appropriate safety precautions and disposal methods would also be noted.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
性质
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDQCGCBQYFSE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)
![N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide](/img/structure/B1666960.png)
